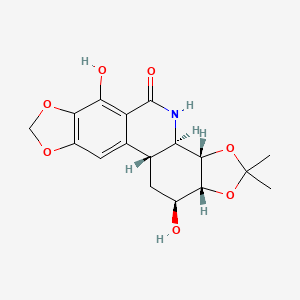

Dihydronarciclasine

描述

Genesis and Early Academic Interest in Amaryllidaceae Alkaloids

The investigation into Amaryllidaceae alkaloids commenced in 1877 with the isolation of lycorine (B1675740) from Narcissus pseudonarcissus. mdpi.com This initial discovery sparked a sustained academic curiosity in the diverse secondary metabolites produced by the Amaryllidaceae family of plants. semanticscholar.orgnih.gov These plants, known for their ornamental beauty, have also been utilized in traditional medicine for centuries, with applications such as using oil from Narcissus poeticus to treat uterine tumors. mdpi.com

Over the decades, research has unveiled a vast and structurally diverse group of over 650 alkaloids from this plant family. mdpi.com These compounds are notable for their wide array of pharmaceutical properties, including antitumor, antiviral, antibacterial, and acetylcholinesterase inhibitory activities. mdpi.commdpi.com The significant therapeutic potential of these alkaloids has cemented their importance as a valuable resource for drug discovery. mdpi.com

Early research primarily focused on the isolation and structural elucidation of these complex molecules. mdpi.commdpi.com As analytical techniques advanced, so did the depth of investigation into Amaryllidaceae alkaloids. Modern methodologies, including next-generation sequencing, nuclear magnetic resonance spectroscopy, and mass spectrometry, have enabled more profound insights into their biosynthesis. semanticscholar.orgnih.gov This has led to the identification of biosynthetic enzymes and the assembly of transcriptomes for various species, paving the way for the discovery of new alkaloids and their biosynthetic genes. semanticscholar.orgnih.gov

The following table provides a brief overview of key milestones in the early research of Amaryllidaceae alkaloids:

| Year | Milestone | Significance |

| 1877 | Isolation of lycorine from Narcissus pseudonarcissus mdpi.com | Marked the beginning of academic research into Amaryllidaceae alkaloids. mdpi.com |

| 1950s-1960s | Tracer studies to understand biosynthetic pathways horizonepublishing.comresearchgate.net | Laid the foundational knowledge for the biosynthesis of these complex molecules. horizonepublishing.comresearchgate.net |

| 1980s | Isolation of pancratistatin (B116903) | Unveiled a highly potent cytostatic alkaloid, spurring further research into the family's anticancer potential. |

| 2000s-Present | Application of multi-omics approaches oup.com | Enabled a deeper understanding of the molecular machinery behind alkaloid production. oup.com |

Academic Significance of Dihydronarciclasine within the Phenanthridone Alkaloid Class

This compound belongs to the phenanthridone subclass of Amaryllidaceae alkaloids, a group characterized by a non-basic nitrogen atom within a phenanthridone skeleton. nih.govacs.org While a relatively small subgroup, these alkaloids, including narciclasine (B1677919) and pancratistatin, have garnered significant academic attention due to their potent biological activities, particularly their antineoplastic properties. nih.govnih.gov

trans-Dihydronarciclasine (B1211340), along with its congener 7-deoxy-trans-dihydronarciclasine (B1214033), was isolated from medicinal plants of the Amaryllidaceae family and identified as a potent inhibitor of cancer cell growth. nih.govnih.gov The antiproliferative potency of trans-dihydronarciclasine has been shown to be comparable to that of narciclasine, a well-studied antitumor agent. nih.gov Research has indicated that the potent cytotoxicity of narciclasine-type alkaloids is mediated by the induction of apoptosis. nih.gov

The academic interest in this compound and its analogues also stems from their synthetic challenge. The low natural abundance of these compounds has necessitated the development of chemical syntheses to obtain sufficient quantities for thorough biological evaluation. bme.hu This has led to the exploration of various synthetic strategies, including palladium-catalyzed hydrogenation and stereoselective total syntheses, to produce these complex molecules. nih.govnih.gov

The following table highlights the classification of this compound and related compounds:

| Alkaloid Class | Subclass | Key Compounds |

| Amaryllidaceae Alkaloids | Phenanthridone | Narciclasine, Pancratistatin, trans-Dihydronarciclasine, 7-deoxy-trans-dihydronarciclasine nih.gov |

Overview of Key Academic Research Trajectories for this compound

Academic research on this compound has progressed along several key trajectories, reflecting the broader trends in natural product chemistry and drug discovery.

Isolation and Structural Elucidation: The initial research focused on the isolation of this compound from plant sources, such as Zephyranthes candida, and the determination of its chemical structure. nih.gov Spectroscopic analyses were crucial in establishing the stereochemistry of these molecules. nih.gov

Synthesis and Analogue Development: A significant portion of academic research has been dedicated to the total synthesis of this compound and its derivatives. nih.govbme.huresearchgate.net These efforts have not only provided access to larger quantities of the natural product but have also enabled the creation of novel analogues with potentially improved biological activity or solubility profiles. nih.gov Synthetic strategies have included chemoenzymatic approaches, Diels-Alder reactions, and intramolecular Heck cyclizations. nih.govresearchgate.net

Biological Evaluation: The potent anticancer activity of this compound has been a primary driver of research. nih.govnih.gov Studies have investigated its antiproliferative effects against various cancer cell lines and its ability to induce apoptosis. nih.gov More recently, research has expanded to explore other potential therapeutic applications, such as the anti-neuroinflammatory properties of 7-deoxy-trans-dihydronarciclasine. acs.orgnih.gov

The following table summarizes the main research areas for this compound:

| Research Area | Key Focus | Examples of Research |

| Natural Product Chemistry | Isolation from Amaryllidaceae plants and structural determination. nih.gov | Isolation of trans-dihydronarciclasine from Zephyranthes candida. nih.gov |

| Synthetic Organic Chemistry | Development of total syntheses and preparation of analogues. nih.govbme.huresearchgate.net | Chemoenzymatic total synthesis of a C-1 methoxycarbonyl derivative. nih.gov |

| Pharmacology and Medicinal Chemistry | Investigation of biological activities, including anticancer and anti-inflammatory effects. nih.govacs.orgnih.gov | Evaluation of the anti-neuroinflammatory activity of 7-deoxy-trans-dihydronarciclasine. acs.orgnih.gov |

Structure

2D Structure

3D Structure

属性

CAS 编号 |

40042-08-8 |

|---|---|

分子式 |

C17H19NO7 |

分子量 |

349.3 g/mol |

IUPAC 名称 |

(1R,13R,14S,18R,19S)-9,19-dihydroxy-16,16-dimethyl-5,7,15,17-tetraoxa-12-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-2,4(8),9-trien-11-one |

InChI |

InChI=1S/C17H19NO7/c1-17(2)24-13-8(19)3-7-6-4-9-14(23-5-22-9)12(20)10(6)16(21)18-11(7)15(13)25-17/h4,7-8,11,13,15,19-20H,3,5H2,1-2H3,(H,18,21)/t7-,8+,11-,13-,15+/m1/s1 |

InChI 键 |

PWWBPUNUKQOTSZ-OSVMQOHBSA-N |

SMILES |

CC1(OC2C(CC3C(C2O1)NC(=O)C4=C(C5=C(C=C34)OCO5)O)O)C |

手性 SMILES |

CC1(O[C@@H]2[C@H](C[C@H]3[C@H]([C@@H]2O1)NC(=O)C4=C(C5=C(C=C34)OCO5)O)O)C |

规范 SMILES |

CC1(OC2C(CC3C(C2O1)NC(=O)C4=C(C5=C(C=C34)OCO5)O)O)C |

其他CAS编号 |

40042-08-8 |

同义词 |

dihydronarciclasine dihydronarciclasine, (2S-(2alpha,3beta,4beta,4abeta,11bbeta))-isomer trans-dihydronarciclasine |

产品来源 |

United States |

Natural Occurrence and Isolation Methodologies of Dihydronarciclasine

Plant Sources and Species Identification for Dihydronarciclasine Isolation

This compound is an Amaryllidaceae alkaloid, a class of compounds characteristic of plants belonging to the Amaryllidaceae family. nih.gov Research has successfully identified several species within this family as natural sources of this compound and its related structures.

While plants of the Amaryllidaceae family, which includes the genus Narcissus, are well-established sources of structurally related alkaloids, specific literature detailing the direct isolation and characterization of this compound from the species Narcissus incomparabilus is not extensively covered in available research. The family is known for producing over 500 different alkaloids, which have a range of biological activities. nih.gov

Hymenocallis littoralis, commonly known as the beach spider lily, is a confirmed source of this compound analogues. acs.orgresearchgate.net Specifically, the compound 7-deoxy-trans-dihydronarciclasine (B1214033) has been isolated from the bulbs of this plant. acs.orgresearchgate.net In one study, an alkaloid mixture extracted from Hymenocallis littoralis was found to contain 7-deoxy-trans-dihydronarciclasine as one of its three major components. waocp.org The separation of 7-deoxy-trans-dihydronarciclasine from its close analogue, 7-deoxynarciclasine, which is often co-isolated from this plant, has been noted as a significant challenge in the purification process. acs.orgfigshare.com

The species Zephyranthes candida, a bulbous herb native to South America, is another well-documented source of this compound. nih.govnih.gov Research focusing on the plant's chemical constituents led to the isolation of trans-dihydronarciclasine (B1211340) from its bulbs. nih.govresearchgate.net A bioassay-guided separation of a butanol extract from Zephyranthes candida identified trans-dihydronarciclasine as the primary cytostatic agent within the plant. nih.govacs.org Further investigations have also successfully isolated this compound from the whole plant, not just the bulbs. nih.gov

Table 1: Plant Sources of this compound and its Analogues

| Plant Source Common Name | Species Name | Isolated this compound Analogue |

| Beach Spider Lily | Hymenocallis littoralis | 7-deoxy-trans-dihydronarciclasine |

| Autumn Zephyrlily | Zephyranthes candida | trans-dihydronarciclasine |

Academic Chromatographic and Spectroscopic Isolation Protocols

The isolation of this compound and its derivatives from plant matter is a meticulous process that relies on a combination of extraction, chromatographic separation, and spectroscopic analysis.

A common starting point involves the extraction of the ground plant material (such as bulbs or the whole plant) using solvent systems like a methanol-dichloromethane mixture or acidic aqueous ethanol (B145695). nih.govacs.org Following the initial extraction, a liquid-liquid partitioning procedure is employed. For instance, the extract can be partitioned between an acidic aqueous phase and an organic solvent like chloroform (B151607) to separate the alkaloids from other plant components. nih.gov The aqueous phase, containing the protonated alkaloids, is then neutralized and re-extracted to yield a crude alkaloid fraction. nih.gov

This crude mixture undergoes several stages of chromatographic purification. Column chromatography is a key step, utilizing various stationary phases. Researchers have reported the use of Sephadex LH-20, silica (B1680970) gel, and reversed-phase (RP) C18 columns to fractionate the extract. nih.govacs.org These steps separate compounds based on properties like size, polarity, and hydrophobicity. For final purification and to isolate the target compound from closely related structures, High-Performance Liquid Chromatography (HPLC), particularly with an RP C18 column, is often employed. nih.gov

Once a pure compound is isolated, its chemical structure is determined using spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential for elucidating the molecular structure. For an unambiguous confirmation of the compound's three-dimensional structure and stereochemistry, single-crystal X-ray diffraction analysis is the definitive method. acs.orgfigshare.com This technique was notably used to confirm the structures of derivatives of 7-deoxy-trans-dihydronarciclasine. acs.orgfigshare.com

Biosynthetic Pathways and Enzymatic Mechanisms of Dihydronarciclasine

Precursors and Early Stages of Amaryllidaceae Alkaloid Biosynthesis

The initial steps in the formation of all Amaryllidaceae alkaloids, including the phenanthridone-type to which dihydronarciclasine belongs, rely on the convergence of pathways deriving from two aromatic amino acids to form a key intermediate.

The journey towards the complex structure of this compound begins with the aromatic amino acid L-tyrosine. nih.govresearchgate.net The biosynthesis of Amaryllidaceae alkaloids utilizes precursors derived from both phenylalanine and tyrosine. oup.comnih.gov Tyrosine, through the action of tyrosine decarboxylase (TYDC), is converted to tyramine (B21549). oup.com This decarboxylation is a critical entry point, providing one of the two essential building blocks for the core structure of these alkaloids. oup.com Concurrently, phenylalanine is converted via the phenylpropanoid pathway to generate 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA). oup.comnih.govcore.ac.uk These two molecules, tyramine and 3,4-DHBA, serve as the foundational units that condense to initiate the formation of the Amaryllidaceae alkaloid backbone. oup.comresearchgate.net

The condensation of tyramine and 3,4-dihydroxybenzaldehyde is a pivotal step, leading to the formation of an imine known as norcraugsodine, which is then reduced to yield norbelladine (B1215549). oup.comfrontiersin.org This reaction sequence is catalyzed by enzymes such as norbelladine synthase (NBS) and noroxomaritidine/norcraugsodine reductase (NR). researchgate.netfrontiersin.org Norbelladine itself is a central precursor, but it undergoes a crucial methylation step to become the ultimate branchpoint intermediate for the entire family of Amaryllidaceae alkaloids. nih.govproquest.com

This key methylation is carried out by the enzyme norbelladine 4′-O-methyltransferase (N4OMT), which selectively adds a methyl group to the 4'-hydroxyl position of norbelladine, producing 4′-O-methylnorbelladine. nih.govfrontiersin.org This compound, 4′-O-methylnorbelladine, is the last common precursor before the biosynthetic pathway diverges into the various structural skeletons, including the galanthamine, lycorine (B1675740), and crinine/phenanthridone types. nih.govfrontiersin.orgbiorxiv.org Its stability and central role have been confirmed through numerous radio-labeling studies. nih.gov

| Precursor/Intermediate | Originating Pathway | Key Enzyme(s) | Resulting Product |

| Tyramine | Tyrosine Metabolism | Tyrosine Decarboxylase (TYDC) | C6-C2 unit |

| 3,4-dihydroxybenzaldehyde | Phenylpropanoid Pathway | Phenylalanine Ammonia (B1221849) Lyase (PAL), etc. | C6-C1 unit |

| Norbelladine | Condensation | Norbelladine Synthase (NBS), Norcraugsodine Reductase (NR) | Core alkaloid precursor |

| 4′-O-methylnorbelladine | Methylation | Norbelladine 4′-O-methyltransferase (N4OMT) | Common branchpoint intermediate |

Key Enzymatic Transformations in Phenanthridone Biosynthesis

From the central intermediate 4′-O-methylnorbelladine, the pathway toward this compound involves a series of complex enzymatic transformations that build the characteristic phenanthridone core. These reactions are defined by specific oxidative enzymes, transferases, and lyases that ensure the correct stereochemistry and structural features.

The cyclization of 4′-O-methylnorbelladine is the defining step that dictates which class of Amaryllidaceae alkaloid will be formed. nih.govresearchgate.net This critical transformation is an intramolecular oxidative C-C phenol (B47542) coupling reaction catalyzed by cytochrome P450 (CYP450) enzymes, a versatile class of oxidoreductases. core.ac.uknih.govnih.gov For the formation of phenanthridone-type alkaloids like narciclasine (B1677919) and its derivatives, a specific para-para' oxidative coupling is required. researchgate.net

Enzymes belonging to the CYP96T subfamily have been identified as responsible for catalyzing these regioselective coupling reactions. researchgate.netfrontiersin.orgresearchgate.net For instance, CYP96T1 has been shown to facilitate the para-para' C-C phenolic coupling of 4′-O-methylnorbelladine. researchgate.net This coupling leads to the formation of intermediates like 11-hydroxyvittatine, which is a precursor in the narciclasine pathway. nih.gov

Another key structural feature of many Amaryllidaceae alkaloids, including related compounds, is the methylenedioxy bridge. The formation of this bridge is also catalyzed by specialized cytochrome P450-dependent enzymes. nih.govnih.gov These enzymes, often from the CYP719 family in other alkaloid pathways, catalyze the conversion of an o-methoxyphenol moiety into the methylenedioxy bridge, a reaction that involves hydroxylation followed by cyclization. nih.govmdpi.com This transformation is crucial for generating the final substitution pattern of the aromatic ring system.

Beyond the initial stages, transferases continue to play a role in modifying the alkaloid scaffold. O-methyltransferases (OMTs), as seen with N4OMT, are critical for modulating the reactivity and solubility of intermediates. nih.gov Other transferases, such as acyltransferases, may be involved in later decorative steps, although the specific enzymes for the this compound pathway are not fully characterized.

Lyases are also integral to the early stages of the pathway. Phenylalanine ammonia lyase (PAL) is a key enzyme in the phenylpropanoid pathway that provides the C6-C1 precursor, 3,4-dihydroxybenzaldehyde. nih.govcore.ac.uk This enzyme catalyzes the elimination of ammonia from phenylalanine to produce cinnamic acid, initiating the sequence of reactions leading to the benzaldehyde (B42025) component. nih.govcore.ac.uk While lyases are crucial for precursor formation, their direct involvement in the later stages of phenanthridone ring assembly is less defined. A retro-Prins reaction, which involves the cleavage of a C-C bond and can be catalyzed by a lyase-type enzyme, has been proposed in the biosynthesis of narciclasine from 11-hydroxyvittatine. nih.gov

The biosynthesis of Amaryllidaceae alkaloids is a highly stereocontrolled process, resulting in specific enantiomeric forms of the final products. The enzymes involved, particularly the cytochrome P450s that catalyze the key oxidative coupling reactions, are highly stereospecific. core.ac.uknih.gov These enzymes bind the substrate, 4′-O-methylnorbelladine, in a precise orientation within the active site, ensuring that the C-C bond formation occurs with a specific stereochemical outcome. core.ac.uk For example, in the biosynthesis of other alkaloids, CYP450 enzymes like CYP719B1 have been shown to be highly stereospecific, acting on only one specific enantiomer of the substrate. core.ac.uk

This enzymatic control is fundamental to establishing the multiple contiguous stereocenters found in the aminocyclitol core of this compound. Subsequent enzymatic reactions, such as hydroxylations and reductions, are also carried out by stereoselective enzymes that further define the final three-dimensional structure of the molecule. The specific enzymes responsible for generating the (S)-configuration at various chiral centers in the this compound pathway are subjects of ongoing research, but their high degree of stereoselectivity is a hallmark of alkaloid biosynthesis. semanticscholar.org

| Enzyme Class | Specific Enzyme Example | Substrate | Reaction Type | Role in Biosynthesis |

| Oxidoreductases | Cytochrome P450 (CYP96T1) | 4′-O-methylnorbelladine | para-para' Oxidative C-C Coupling | Forms the core phenanthridone skeleton. |

| Oxidoreductases | Cytochrome P450 (CYP719 family-like) | o-methoxyphenol intermediate | Methylenedioxy Bridge Formation | Creates a key structural feature of the aromatic ring. |

| Transferases | Norbelladine 4′-O-methyltransferase (N4OMT) | Norbelladine | Methylation | Forms the central branchpoint intermediate. |

| Lyases | Phenylalanine Ammonia Lyase (PAL) | Phenylalanine | Ammonia Elimination | Initiates the pathway to the 3,4-dihydroxybenzaldehyde precursor. |

Genetic Regulation and Expression in this compound Biosynthesis

The biosynthesis of this compound, a member of the Amaryllidaceae alkaloids, is a complex process governed by precise genetic regulation. The expression of the requisite biosynthetic genes is not uniform throughout the plant; it is influenced by both external elicitors and internal developmental programming, leading to differential accumulation of the compound in various tissues. Key to this regulation is the orchestration of gene expression in response to signaling molecules and the tissue-specific activity of gene promoters.

Influence of Methyl Jasmonate on Gene Expression (e.g., NpN4OMT)

Methyl jasmonate (MeJA), a plant hormone involved in defense responses, has been identified as a significant elicitor of Amaryllidaceae alkaloid biosynthesis. Its application can induce the expression of key enzymatic genes in the pathway, including norbelladine 4'-O-methyltransferase (N4OMT), which catalyzes a crucial methylation step.

Research on Lycoris longituba, a plant also belonging to the Amaryllidaceae family, demonstrated that treatment with 75 μM MeJA led to a significant increase in the abundance of several alkaloids. nih.gov For instance, after seven days of cultivation, the quantities of galanthamine, lycorine, and lycoramine (B192828) were 2.71, 2.01, and 2.85 times higher, respectively, compared to untreated control plants. nih.gov

This increase in alkaloid content is correlated with the upregulation of biosynthetic genes. Transcriptomic analysis revealed that MeJA treatment significantly induced the expression of genes such as norbelladine synthase (NBS) and norbelladine 4'-O-methyltransferase (OMT). nih.gov Furthermore, genes associated with the jasmonic acid (JA) synthesis and signaling pathways, including allene (B1206475) oxide cyclase (AOC), 12-oxo-phytodienoic acid reductase (OPR), jasmonic acid amino acid synthase (JAR), and the transcription factor MYC, also showed increased expression. nih.gov In a similar study on Lycoris aurea, the expression of a homologous gene to NpN4OMT was found to be more than two-fold higher following MeJA treatment. nih.gov This coordinated upregulation suggests that MeJA triggers a signaling cascade that activates the transcription of the necessary enzymes for alkaloid production.

Table 1: Effect of Methyl Jasmonate (75 μM) on Amaryllidaceae Alkaloid Accumulation in Lycoris longituba after 7 Days

| Alkaloid | Fold Increase Compared to Control |

|---|---|

| Galanthamine | 2.71 |

| Lycorine | 2.01 |

| Lycoramine | 2.85 |

Data sourced from: Li Q, et al. (2021). nih.gov

Differential Expression of Biosynthetic Genes in Plant Tissues

The expression of genes involved in the biosynthesis of this compound and related alkaloids is spatially regulated, with significant variations observed across different plant tissues and developmental stages. mdpi.com This tissue-specific expression pattern dictates where the final products accumulate within the plant.

Studies in Narcissus papyraceus have shown that leaves and flowers tend to have the highest concentrations of Amaryllidaceae alkaloids, while the bulb contains the lowest levels. mdpi.comnih.gov The expression profiles of biosynthetic genes, analyzed via reverse transcription quantitative real-time PCR (RT-qPCR), often correlate with these accumulation patterns. For example, the gene encoding norbelladine 4′-O-methyltransferase (NpN4OMT) exhibits differential expression in various parts of the plant. researchgate.net

In one study on Narcissus sp. aff. pseudonarcissus, the expression of the candidate NpN4OMT gene was analyzed in leaf, bulb, and inflorescence tissues. The expression level was found to correlate with the accumulation of galanthamine, being highest in the leaf and inflorescence where the alkaloid was most abundant. plos.orgnih.gov Conversely, a study on N. papyraceus reported higher expression of a putative NpOMT in bulbs compared to leaves and roots, suggesting that the site of gene expression may not always be the final site of alkaloid accumulation, possibly due to transport mechanisms within the plant. nih.gov This highlights the complexity of correlating gene expression directly with metabolite presence in a specific tissue. mdpi.comnih.gov

Table 2: Relative Expression Profile of a Candidate NpN4OMT Gene in Different Tissues of Narcissus sp. aff. pseudonarcissus

| Plant Tissue | Relative Gene Expression (qRT-PCR ΔΔCt) | Galanthamine Accumulation (mg/g dry weight) |

|---|---|---|

| Leaf | 1.00 | 1.1 |

| Bulb | 0.14 | 0.4 |

| Inflorescence | 1.01 | 1.1 |

Data adapted from: Kilgore MB, et al. (2014). plos.orgnih.gov

Note: Gene expression is normalized relative to the leaf tissue, which is set to 1.

Chemical Synthesis Approaches and Methodologies for Dihydronarciclasine

The intricate, stereochemically dense architecture of dihydronarciclasine has made it a compelling target for synthetic chemists. Its total synthesis presents significant challenges, including the construction of the hydroxylated phenanthridone core and the precise control of multiple contiguous stereocenters. Over the years, various strategies have been developed, ranging from initial racemic approaches to more sophisticated enantioselective and stereoselective syntheses, to access this potent antineoplastic agent and its analogues.

Racemic Total Synthesis Strategies

Early synthetic efforts toward this compound focused on constructing the molecular framework without controlling the absolute stereochemistry, resulting in a racemic mixture of the (+) and (-) enantiomers. These approaches were crucial for establishing viable routes to the complex phenanthridone core.

A notable racemic synthesis of (±)-trans-dihydronarciclasine begins with the readily available and inexpensive starting material, vanillin. researchgate.netx-mol.com This strategy involves a multi-step sequence where a key intermediate, a butenone derivative, is formed and subsequently elaborated through a series of reactions to construct the target molecule. researchgate.netx-mol.com Although this route yields a racemic product, it is recognized for its efficiency and cost-effectiveness. researchgate.net

Another significant strategy employed a highly endo-selective Diels-Alder cycloaddition of 3,5-dibromo-2-pyrone to achieve the total synthesis of (±)-trans-dihydronarciclasine. researchgate.netnih.gov This approach provided a powerful method for constructing the core carbocyclic ring system of the molecule. nih.gov These racemic syntheses paved the way for more advanced, stereocontrolled methodologies by validating different approaches to the assembly of the this compound scaffold.

Enantioselective Total Synthesis Routes

Achieving the synthesis of a single, specific enantiomer of this compound is critical, as the biological activity often resides in only one of the mirror-image forms. Chemists have devised several enantioselective routes starting from chiral precursors or employing asymmetric catalysis.

Synthesis from Vanillin: A landmark achievement was the first enantioselective total synthesis of (–)-trans-dihydronarciclasine, again starting from vanillin. nih.govresearchgate.netfigshare.com The key step in this synthesis was an asymmetric, organocatalytic Michael addition. nih.govfigshare.comepa.gov This reaction, utilizing a quinine-derived amine organocatalyst, produced an optically active nitropentanone intermediate with excellent enantioselectivity (>99% enantiomeric excess, ee). nih.govresearchgate.net This chiral building block was then converted into the final target molecule, providing access to the enantiomeric form of the naturally occurring (+)-trans-dihydronarciclasine. nih.govresearchgate.net

Synthesis from D-glucose: The chiral pool, using readily available natural products like sugars, provides another powerful strategy for enantioselective synthesis. A stereoselective total synthesis of (+)-7-deoxy-trans-dihydronarciclasine was accomplished starting from D-glucose. clockss.org This approach utilized D-glucose to construct a key chiral precursor, effectively transferring the inherent stereochemistry of the sugar to the final alkaloid structure. clockss.org

Other Enantioselective Methods: Other innovative asymmetric methods have also been reported. For instance, a total synthesis of (+)-trans-dihydronarciclasine was achieved featuring a catalytic enantioselective regiodivergent nitroso Diels-Alder reaction as the key step. nih.gov Another approach utilized an asymmetric [3 + 3]-organocatalytic cascade to produce the natural product. researchgate.net These varied enantioselective strategies highlight the creativity and progress in modern synthetic chemistry, enabling access to specific, biologically active enantiomers of complex natural products.

| Starting Material | Key Enantioselective Step | Target Enantiomer | Reference(s) |

| Vanillin | Asymmetric organocatalytic Michael addition | (–)-trans-dihydronarciclasine | nih.gov, researchgate.net |

| D-glucose | Utilization of chiral pool precursor | (+)-7-deoxy-trans-dihydronarciclasine | clockss.org |

| Cinnamaldehyde and α-azidoacetone | Asymmetric [3 + 3]-organocatalytic cascade | (+)-trans-dihydronarciclasine | researchgate.net |

| Racemic dienes | Catalytic enantioselective nitroso Diels-Alder reaction | (+)-trans-dihydronarciclasine | nih.gov, researchgate.net |

Stereoselective Total Synthesis Development

Beyond just selecting for one enantiomer, the synthesis of this compound requires precise control over the relative configuration of its five stereogenic centers. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, which is crucial for the molecule's function.

A highly efficient and stereoselective total synthesis of (+)-trans-dihydronarciclasine has been developed that defines the stereochemistry of the molecule in a controlled manner. nih.gov In this route, two of the five stereocenters are set by an amino acid ester-enolate Claisen rearrangement. nih.gov The remaining three stereocenters are created with high stereocontrol via a vinylogous ester intermediate. nih.gov

The synthesis starting from vanillin, which was later adapted for an enantioselective route, was also noted for being comprised of mostly stereoselective reaction steps. researchgate.netx-mol.com Similarly, an efficient stereoselective synthesis for analogues of (±)-trans-dihydronarciclasine has been elaborated from methyl gallate, demonstrating control over the formation of the complex ring system. bme.hu Complete stereoselectivity was achieved in a key cyclisation step, a Claisen–Henry reaction, which was attributed to hydrogen bond formation between a hydroxyl and a nitro group, guiding the stereochemical outcome. bme.hu These methods underscore the importance of carefully planned reaction sequences to build the complex, multi-stereocenter structure of this compound with the correct relative stereochemistry.

Key Synthetic Transformations and Methodologies

The construction of the this compound core relies on powerful and elegant chemical reactions. Among the diverse methodologies employed, the Ferrier rearrangement and palladium-catalyzed intramolecular Heck reactions have proven to be particularly effective for assembling key structural features of the alkaloid.

The Ferrier rearrangement is an organic reaction involving the nucleophilic substitution of a glycal (a 2,3-unsaturated glycoside) combined with an allylic shift. wikipedia.org This reaction, typically promoted by a Lewis acid, proceeds through a delocalized allyloxocarbenium ion intermediate. wikipedia.orgchem-station.com It is a powerful tool in carbohydrate chemistry for forming 2,3-unsaturated glycosides. wikipedia.org

A variation, known as the Ferrier carbocyclization (or Ferrier II reaction), is a metal-mediated rearrangement of enol ether pyrans into cyclohexanones, often catalyzed by mercury(II) salts. wikipedia.org This transformation is highly valuable for synthesizing carbocyclic compounds from sugar precursors. wikipedia.org In the context of Amaryllidaceae alkaloid synthesis, the Ferrier carbocyclization was a key step in a synthetic route to (+)-7-deoxy-trans-dihydronarciclasine starting from D-glucose. clockss.org This reaction enabled the efficient conversion of a carbohydrate-derived precursor into the core cyclohexene (B86901) ring of the alkaloid, demonstrating its utility in building the complex carbogenic framework of this compound and related natural products. clockss.org

The intramolecular Heck reaction is a palladium-catalyzed coupling of an aryl or alkenyl halide with an alkene tethered to the same molecule. wikipedia.org This reaction is a robust and widely used method for constructing a vast array of carbocyclic and heterocyclic ring systems. wikipedia.orglibretexts.org Its advantages include high functional group tolerance and the ability to form rings of various sizes. wikipedia.orgprinceton.edu

In the synthesis of narciclasine (B1677919) and its derivatives, the intramolecular Heck reaction serves as a pivotal step for the formation of the phenanthridone core. This transformation is used to forge the critical carbon-carbon bond that closes the B-ring of the alkaloid. For example, an intramolecular Heck cyclization was a key step in the total synthesis of a C-1 methoxycarbonyl narciclasine derivative. nih.gov Similarly, a palladium-catalyzed cyclization was instrumental in the synthesis of (+)-7-deoxy-trans-dihydronarciclasine. clockss.org This reaction typically involves the oxidative addition of palladium(0) to an aryl halide, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to afford the cyclized product and regenerate the catalyst. wikipedia.org This powerful cyclization strategy has become a cornerstone in the synthesis of many Amaryllidaceae alkaloids. nih.gov

Semi-synthesis and Derivatization from Precursors

Semi-synthetic approaches, starting from naturally abundant precursors like narciclasine, offer a more direct route to this compound and its derivatives. These methods are particularly useful for generating sufficient quantities for biological studies and for creating analogues with modified properties.

The most direct method for the preparation of this compound is the catalytic hydrogenation of narciclasine. This reaction reduces the double bond in the cyclohexane (B81311) ring of narciclasine. The hydrogenation of narciclasine typically yields a mixture of the cis- and trans-dihydronarciclasine (B1211340) diastereomers, along with a minor amount of isonarciclasine.

The reaction is commonly carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The choice of solvent and other reaction conditions can influence the ratio of the products. For instance, hydrogenation of narciclasine tetraacetate followed by deacetylation is a common procedure to obtain the this compound isomers.

| Starting Material | Catalyst | Solvent | Pressure | Temperature | Key Product(s) |

|---|---|---|---|---|---|

| Narciclasine Tetraacetate | 5% or 10% Pd/C | Glacial Acetic Acid, Ethyl Acetate (B1210297), Ethanol (B145695), etc. | Atmospheric | Room Temperature | cis- and trans-Dihydronarciclasine Tetraacetate |

| Narciclasine | Pd/C | Various | Atmospheric | Room Temperature | cis- and trans-Dihydronarciclasine |

The stereochemical outcome of the catalytic hydrogenation of narciclasine and its derivatives can be influenced by the reaction conditions, allowing for a degree of selectivity in the formation of either the trans- or cis-dihydronarciclasine isomer. The trans isomer is often of greater biological interest.

Research has shown that the choice of solvent plays a crucial role in determining the ratio of the diastereomeric products. For the hydrogenation of narciclasine tetraacetate with 5% Pd/C, different solvents lead to varying ratios of trans to cis isomers. For example, using glacial acetic acid as a solvent can favor the formation of the cis isomer, while other solvents might provide a more balanced mixture or slightly favor the trans isomer. The separation of these isomers is typically achieved by chromatographic methods.

| Solvent | Catalyst | trans:cis Isomer Ratio (approximate) |

|---|---|---|

| Glacial Acetic Acid | 5% Pd/C | 30:62 |

| Ethyl Acetate | 5% Pd/C | Varies with conditions |

| Ethanol | 5% Pd/C | Varies with conditions |

Protective Group Strategies in this compound Synthesis

The successful total synthesis of this compound and its analogues relies heavily on the judicious implementation of protective groups to mask reactive functionalities, thereby preventing unwanted side reactions and enabling selective transformations. Among the various protecting groups available to organic chemists, acetonides and silyl (B83357) ethers have proven particularly valuable in the context of this compound's molecular framework.

In the synthesis of 7-deoxy-trans-dihydronarciclasine (B1214033), the protection of a cis-diol as an acetonide is a key step. nih.gov This strategy serves to mask two adjacent hydroxyl groups simultaneously, forming a cyclic ketal that is stable under a range of reaction conditions. The formation of the acetonide is typically achieved by reacting the diol with acetone (B3395972) or 2,2-dimethoxypropane (B42991) under acidic catalysis. This protective group can be readily removed later in the synthetic sequence under mild acidic conditions to regenerate the diol.

Another critical functional group in this compound precursors is the phenolic hydroxyl group. This group is often protected as a silyl ether to prevent its interference in subsequent reactions, such as hydrogenation. nih.gov Silyl ethers are formed by reacting the alcohol with a silyl halide, such as tert-butyldimethylsilyl chloride (TBSCl) or triisopropylsilyl chloride (TIPSCl), in the presence of a base like imidazole. The choice of silylating agent allows for tuning the steric bulk and, consequently, the stability of the protecting group. Silyl ethers are generally stable to a variety of non-acidic reagents but can be selectively cleaved using fluoride (B91410) ion sources, such as tetra-n-butylammonium fluoride (TBAF), or under acidic conditions. nih.gov

The strategic application of these protective groups is exemplified in the synthesis where a cis-diol is first protected as an acetonide, followed by the protection of a phenol (B47542) as a silyl ether. nih.gov This sequential protection allows for the selective manipulation of other parts of the molecule. The final steps of the synthesis then involve the removal of these protecting groups to unveil the natural product. For instance, the acetonide group can be cleaved with formic acid, followed by the removal of the silyl ether with TBAF to yield the target molecule. nih.gov

Below is an interactive data table summarizing the protective groups discussed:

| Protective Group | Functional Group Protected | Reagents for Protection | Reagents for Deprotection |

| Acetonide | cis-Diol | Acetone or 2,2-dimethoxypropane, acid catalyst | Mild aqueous acid (e.g., formic acid) |

| Silyl Ether | Phenol, Alcohol | Silyl halide (e.g., TBSCl, TIPSCl), base (e.g., imidazole) | Fluoride source (e.g., TBAF), or acidic conditions |

Scale-Up Methodologies in Laboratory Preparation

The preparation of larger quantities of this compound in a laboratory setting necessitates the optimization of reaction conditions to ensure efficiency, safety, and reproducibility. Scaling up a synthesis from the milligram to the gram scale is not always a linear process and often requires modifications to the original synthetic protocol.

One of the key aspects of laboratory scale-up for this compound synthesis has been the improvement of the hydrogenation step used to reduce a double bond in a precursor molecule. nih.gov Initial small-scale experiments may use a higher catalyst loading to ensure complete and rapid conversion. However, when scaling up, the amount of catalyst can significantly impact the cost and ease of purification. Research has shown that in the synthesis of trans-dihydronarciclasine derivatives, the yield of the desired product is sensitive to the amount of palladium on carbon (Pd/C) catalyst used. For instance, increasing the catalyst loading from 10 mol% to 55 mol% of Pd/C improved the yield of the hydrogenated product, but a further increase to 100 mol% led to a decrease in yield. nih.gov

The choice of solvent system is another critical parameter in scaling up reactions. A solvent system that is effective for small-scale reactions may not be ideal for larger batches due to issues with solubility, reaction rate, or product isolation. In the hydrogenation of a narciclasine tetraacetate precursor, changing the solvent from glacial acetic acid to a 1:1 mixture of dichloromethane (B109758) and ethanol led to an improved yield of the desired trans-dihydro-peracetate from 30% to 65% when using 10 mol% of 10% Pd/C. nih.gov

Furthermore, the purification of larger quantities of material requires a shift from preparative thin-layer chromatography (TLC) to column chromatography on silica (B1680970) gel. The choice of eluent system is crucial for achieving good separation of the desired product from byproducts. For the separation of the trans and cis isomers of the hydrogenated product, a solvent system of hexanes and ethyl acetate was found to be effective. nih.gov The ability to efficiently separate these isomers is a key factor in obtaining a high yield of the desired trans-dihydronarciclasine.

The successful scale-up preparation of trans-dihydronarciclasines has been instrumental in increasing the availability of these potent cancer cell growth inhibitors for further biological evaluation. nih.gov This process highlights the importance of systematic optimization of reaction parameters, including catalyst loading, solvent systems, and purification methods, when transitioning from small-scale synthesis to larger-scale laboratory preparation.

Structure Activity Relationship Sar Studies of Dihydronarciclasine

Essential Structural Features for Biological Activity in Dihydronarciclasine

SAR studies have pinpointed several structural components of the this compound molecule that are critical for its biological function. The phenanthridone core, common to this class of alkaloids, serves as the fundamental framework, but specific functionalizations on this skeleton are what dictate the potency and nature of its activity.

The hydroxyl group at the C-7 position is a crucial determinant of the biological activity in this compound and its analogs. Research has consistently shown that the presence of this group is essential for potent antiproliferative activity. nih.gov This is corroborated by comparative studies with related alkaloids. For instance, the natural product lycoricidine (B35470), which is essentially 7-deoxythis compound, exhibits significantly reduced cytotoxicity. A similar trend is observed between pancratistatin (B116903) and 7-deoxypancratistatin, where the latter is considerably less potent, underscoring the vital contribution of the C-7 hydroxyl group to the molecule's efficacy. researchgate.net While the precise mechanism can vary by biological target, this hydroxyl group is believed to participate in key hydrogen bonding interactions within the active site of target proteins or enzymes. drugdesign.org

The rigid, 1,3-benzodioxole (B145889) moiety, which forms a part of ring A in the this compound structure, is another feature identified as indispensable for its antiproliferative effects. nih.gov This planar and rigidifying element is thought to properly orient the molecule for optimal interaction with its biological target. Studies involving the synthesis and biological evaluation of analogues with modified A rings have demonstrated that alterations to this scaffold lead to a marked decrease in activity. For example, in the related compound pancratistatin, strategic manipulations of the 8,9-methylenedioxy group (the 1,3-benzodioxole ring) confirmed it as an essential component of the active pharmacophore. researchgate.net

This compound is characterized by a single bond between carbons C1 and C10b, resulting in a trans-fused ring system. This contrasts with narciclasine (B1677919), which possesses a C1-C10b double bond, conferring a planar geometry in that region of the molecule. This structural difference has a notable impact on biological activity, particularly concerning enzyme inhibition.

Computational studies exploring the binding affinity to Topoisomerase I (Topo I) have provided insight into the role of this bond. A planar geometry at positions 1 and 10b, as seen in narciclasine, was associated with an increased binding affinity for Topo I compared to the trans junction found in pancratistatin (which shares the saturated C1-C10b feature with this compound). nih.gov Further comparison between lycoricidine (planar) and 7-deoxy-trans-dihydronarciclasine (B1214033) (saturated) suggests that the tetrahedral geometry at C10b in the dihydrogenated compounds could be detrimental to their binding affinity to this specific enzyme. nih.gov This indicates that for certain targets, the planarity afforded by the double bond is advantageous for activity.

Impact of Specific Substitutions and Stereochemistry on Research Outcomes

The three-dimensional arrangement of atoms in space—the stereochemistry—is a critical factor governing the biological activity of chiral molecules like this compound. longdom.orgnih.gov The molecule possesses five stereogenic centers, and their precise configuration is paramount for its function. The naturally occurring (+)-trans-dihydronarciclasine represents the biologically active isomer, and synthetic efforts have focused on achieving high stereocontrol to produce this specific form. nih.gov

The introduction of substituents at various positions on the this compound scaffold generally leads to a decrease in activity. This suggests that the natural structure is highly optimized for its biological role. For the closely related narciclasine, it has been observed that almost any chemical modification to the core structure results in compounds with weaker antiproliferative effects or a complete loss of activity. researchgate.net One exception was the esterification of the 7-hydroxyl group, where certain esters maintained or slightly improved activity, potentially by acting as prodrugs or altering physicochemical properties. researchgate.net This high degree of structural sensitivity underscores the precise fit required between the alkaloid and its cellular targets.

Comparative SAR with Related Amaryllidaceae Alkaloids (e.g., Narciclasine, Lycoricidine, Pancratistatin)

Comparing the structure and activity of this compound with its close relatives provides valuable SAR insights. Narciclasine, lycoricidine, and pancratistatin share the same core skeleton but differ in their oxygenation patterns and the saturation of the C-ring.

Narciclasine vs. This compound: The primary difference is the C1-C10b double bond in narciclasine. Narciclasine generally exhibits more potent cytotoxicity. For example, against a panel of 60 cancer cell lines, narciclasine showed a mean IC₅₀ value of 0.046 µM. nih.gov The enhanced activity of narciclasine is often attributed to the planarity conferred by this double bond, which can facilitate better binding to certain biological targets like the ribosome or, as noted earlier, Topoisomerase I. nih.gov

This compound vs. Lycoricidine: Lycoricidine lacks the C-7 hydroxyl group present in this compound. This single change results in a significant reduction in cytotoxic potency, highlighting the critical role of this hydroxyl group. nih.govresearchgate.net

This compound vs. Pancratistatin: Pancratistatin is structurally very similar to this compound but possesses an additional hydroxyl group at the C-1 position. Both compounds are potent cytotoxic agents, but pancratistatin is often reported with slightly weaker activity than narciclasine, with a mean IC₅₀ of 0.26 µM across the NCI-60 cell line panel. nih.gov The comparison reinforces the importance of the shared features: the trans-fused B/C rings, the C-7 hydroxyl, and the 1,3-benzodioxole ring.

The following table summarizes the key structural differences and their general impact on cytotoxic activity.

| Compound | Key Structural Feature 1 (C1-C10b Bond) | Key Structural Feature 2 (C7-OH) | Key Structural Feature 3 (C1-OH) | Relative Cytotoxic Potency |

|---|---|---|---|---|

| Narciclasine | Double Bond (Planar) | Present | Absent | Very High |

| This compound | Single Bond (trans) | Present | Absent | High |

| Lycoricidine | Single Bond (trans) | Absent | Absent | Low to Moderate |

| Pancratistatin | Single Bond (trans) | Present | Present | High |

These comparative analyses reveal a clear SAR pattern where the C-7 hydroxyl group and the 1,3-benzodioxole ring are essential for high potency. The planarity of the B/C ring junction, dictated by the C1-C10b double bond, appears to further enhance activity, making narciclasine the most potent among these related alkaloids in many assays.

Biological Activities and Molecular Mechanisms of Dihydronarciclasine in Vitro and Pre Clinical Studies

Antineoplastic Mechanisms in Cellular Models

In cellular models, dihydronarciclasine exhibits a range of antineoplastic effects, primarily through the inhibition of cell growth and the induction of programmed cell death. These mechanisms are crucial for its potential therapeutic applications in oncology.

This compound has shown potent inhibitory effects on the proliferation of various cancer cell lines. Notably, trans-dihydronarciclasine (B1211340) is a strong inhibitor of P388 lymphocytic leukemia cell growth, with an ED₅₀ value of 0.0032 μg/mL. nih.gov It also exhibits strong cancer cell growth inhibition against the U.S. National Cancer Institute (NCI) panel of cancer cell lines, with a mean panel GI₅₀ of 12.6 nM. nih.gov

Table 1: Inhibitory Activity of Various Compounds on Cancer Cell Lines

| Compound/Agent | Cancer Cell Line | Effect | IC₅₀/GI₅₀/ED₅₀ Value |

|---|---|---|---|

| trans-Dihydronarciclasine | P388 Lymphocytic Leukemia | Growth Inhibition | ED₅₀: 0.0032 μg/mL nih.gov |

| trans-Dihydronarciclasine | NCI Cancer Cell Line Panel | Growth Inhibition | Mean GI₅₀: 12.6 nM nih.gov |

| Phosphomolybdate Hybrid | HepG-2 (Human Liver Cancer) | Inhibitory Effect | IC₅₀: 33.79 μmol L⁻¹ rsc.org |

| Phosphomolybdate Hybrid | A549 (Human Lung Cancer) | Inhibitory Effect | IC₅₀: 25.17 μmol L⁻¹ rsc.org |

| Phosphomolybdate Hybrid | MCF-7 (Human Breast Cancer) | Inhibitory Effect | IC₅₀: 32.11 μmol L⁻¹ rsc.org |

| Wogonin | SGC-7901 (Human Gastric Cancer) | Proliferation Inhibition | Dose-dependent nih.gov |

| Wogonin | A549 (Human Lung Cancer) | Proliferation Inhibition | 54.17±0.24% inhibition at 15 µg/ml nih.gov |

| Dihydroartemisinin (DHA) | A549 (Human Lung Cancer) | Proliferation Inhibition | Concentration and time-dependent nih.gov |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (ChalcEA) | A549 (Human Lung Cancer) | Proliferation Inhibition | IC₅₀: 25.36 µM (24h), 19.60 µM (48h) semanticscholar.org |

This compound is presumed to induce apoptosis, or programmed cell death, in cancer cells, a mechanism shared with the structurally related compound pancratistatin (B116903). nih.gov Pancratistatin is known to activate the mitochondrial route to cancer cell apoptosis in various cancer cell lines at sub-micromolar concentrations. nih.gov Similarly, the parent compound narciclasine (B1677919) induces the mitochondrial and/or caspase-8/caspase-10 death receptor pathway in human MCF-7 breast and PC-3 prostate cancer cell lines. nih.gov These findings suggest that this compound likely employs similar apoptotic pathways to exert its anticancer effects.

The modulation of the cell cycle is a critical mechanism for controlling cell proliferation. This compound and related compounds have been shown to interfere with the normal progression of the cell cycle, often leading to arrest at specific phases. For instance, studies on other anticancer agents have demonstrated that inducing a G2/M cell-cycle arrest is a common mechanism to curtail cellular proliferation. researchgate.netmdpi.com This arrest prevents cells from entering mitosis, thereby inhibiting their division and growth. The molecular mechanisms often involve the regulation of key cell cycle proteins such as p21, cyclin B1, and cyclin A2. researchgate.net While direct evidence for this compound is still emerging, its antineoplastic profile strongly suggests an impact on cell cycle regulation.

The processes of angiogenesis (the formation of new blood vessels), invasion, and metastasis are hallmarks of malignant tumors. Compounds that can inhibit these processes are valuable in cancer therapy. While direct studies on this compound's anti-angiogenic and anti-metastatic properties are limited, research on other natural compounds provides a framework for its potential mechanisms. For example, motuporamines, marine-derived alkaloids, have been shown to inhibit the invasion of basement membrane gels by various carcinoma cells and also inhibit angiogenesis in in vitro and in vivo assays. nih.govresearchgate.net These effects are often mediated by interfering with cell migration and the signaling pathways that govern these processes. nih.govresearchgate.net Given this compound's potent anticancer activity, it is plausible that it also interferes with these critical aspects of tumor progression.

The precise molecular targets of this compound are an active area of investigation. Its broad-ranging biological effects suggest that it may interact with multiple cellular components and signaling pathways.

One of the key cellular structures affected by various anticancer agents is the actin cytoskeleton. The dynamic organization of the actin cytoskeleton is crucial for cell shape, motility, and division. mdpi.com Disruption of the actin cytoskeleton can impair these processes, leading to an inhibition of cancer cell proliferation and metastasis. For instance, motuporamine C has been shown to impair actin-mediated membrane ruffling at the leading edge of lamellae, which is critical for cell migration. nih.govresearchgate.net The integrity of the actin cytoskeleton is vital, and its disruption can lead to uncontrolled cell proliferation and tumorigenesis. mdpi.com The potent cytostatic effects of this compound suggest that it may also exert its influence by impairing the organization and function of the actin cytoskeleton.

Specific Cellular and Molecular Targets

Ribosomal Binding and Protein Biosynthesis Inhibition

This compound exerts its biological effects by directly targeting the machinery of protein synthesis. Research indicates that the molecular basis of this activity lies in its ability to interfere with the function of the eukaryotic ribosome, the cellular organelle responsible for translating messenger RNA (mRNA) into protein.

Specifically, studies have shown that the parent compound, narciclasine, is an inhibitor of peptide bond formation, a critical step in the elongation phase of protein synthesis. nih.gov This inhibition is achieved through direct binding to the 60S subunit of the eukaryotic ribosome. nih.gov The relevance of this mechanism to this compound is established by competitive binding assays, which demonstrate that trans-dihydronarciclasine competes with narciclasine for its binding site on yeast ribosomes. nih.gov This finding strongly suggests that this compound shares the same ribosomal binding site and, consequently, a similar mechanism of inhibiting protein biosynthesis by preventing the formation of peptide bonds between amino acids. nih.govnih.govwikipedia.org

Modulation of Elongation Factor eEF1A

Information regarding the specific modulation of elongation factor eEF1A by this compound is not available in the reviewed literature.

RhoA GTPase Activation

Information regarding the specific activation of RhoA GTPase by this compound is not available in the reviewed literature.

Antiviral Activities and Mechanisms

This compound is part of the Amaryllidaceae alkaloid family, a class of natural products recognized for a wide range of biological activities, including significant antiviral properties. nih.gov

Spectrum of Viral Inhibition (e.g., Flaviviruses, Bunyaviruses, Herpesviruses, SARS-CoV-2, Zika Virus)

Research has identified this compound and its derivatives as potent inhibitors of a variety of viruses. The antiviral activity of Amaryllidaceae alkaloids has been documented against nearly fifty pathogens from fourteen viral families, the majority of which are RNA viruses. nih.gov

Notably, trans-dihydronarciclasine has demonstrated particularly potent activity against the Yellow fever virus, a member of the Flaviviridae family, exhibiting a 50% inhibitory concentration (IC50) of 0.003 µg/ml. nih.gov The broader family of Amaryllidaceae alkaloids has also shown promise against other flaviviruses, such as Dengue virus and Zika virus. researchgate.netunibo.it

The antiviral spectrum also extends to DNA viruses. Studies on Amaryllidaceae alkaloids have demonstrated their activity against Herpes Simplex Virus (HSV), a member of the Herpesviridae family. nih.gov Furthermore, a synthetic derivative, specifically a 7-hydroxyl substituted ring-A this compound, was identified as a potent and selective antiviral agent targeting Herpes Simplex Virus 1 (HSV-1).

Recent research has also highlighted its potential against coronaviruses. The same 7-hydroxyl derivative of this compound showed potent inhibitory activity against SARS-CoV-2. While direct studies on this compound against Bunyaviruses are not extensively documented, the known broad-spectrum activity of Amaryllidaceae alkaloids against RNA viruses suggests potential efficacy. nih.govresearchgate.net

| Virus Family | Specific Virus | Compound Tested | Reported Activity |

|---|---|---|---|

| Flaviviridae | Yellow fever virus | trans-dihydronarciclasine | Potent inhibition (IC50: 0.003 µg/ml) nih.gov |

| Flaviviridae | Dengue virus (DENV) | Amaryllidaceae Alkaloids (general) | Inhibitory activity reported researchgate.net |

| Flaviviridae | Zika virus (ZIKV) | Amaryllidaceae Alkaloids (general) | Inhibitory activity reported unibo.it |

| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | 7-hydroxyl this compound derivative | Potent and selective inhibition |

| Coronaviridae | SARS-CoV-2 | 7-hydroxyl this compound derivative | Potent and selective inhibition |

Molecular and Cellular Targets of Viral Replication Processes

The antiviral mechanism of this compound and related Amaryllidaceae alkaloids appears to be multifactorial, targeting fundamental processes required for viral propagation. The primary mechanism is linked to the inhibition of host cell protein synthesis, as detailed in section 6.1.5.2. By binding to the 60S ribosomal subunit and halting peptide bond formation, these compounds effectively shut down the production of both host and viral proteins necessary for replication. nih.govmdpi.com

Beyond this general inhibition of protein synthesis, evidence suggests more specific targeting of viral replication machinery. For DNA viruses like Herpes Simplex Virus, the antiviral effect of Amaryllidaceae alkaloids has been partly attributed to the blocking of viral DNA polymerase activity. nih.gov In the case of RNA viruses, such as Dengue and Zika virus, related alkaloids have been shown to specifically hinder the viral RNA-synthesis step, indicating an inhibition of the viral RNA-dependent RNA polymerase, without affecting viral translation directly. researchgate.netunibo.it This suggests that these compounds can interfere with the core replication and transcription complexes of the virus. cardiff.ac.uk

Therefore, the molecular and cellular targets for this compound's antiviral activity include:

Host Ribosomes: Leading to broad inhibition of protein synthesis. nih.gov

Viral Polymerases: Including DNA polymerase for DNA viruses and RNA-dependent RNA polymerase for RNA viruses, thereby directly inhibiting viral genome replication. researchgate.netnih.gov

Anti-Zika Virus Activity and Pharmacophore Specificity

While direct studies detailing the anti-Zika virus activity and specific pharmacophore model for this compound are not extensively available in the reviewed literature, significant insights can be drawn from closely related Amaryllidaceae alkaloids. Compounds such as lycorine (B1675740) and cherylline (B1195249) have demonstrated efficient inhibition of Zika virus (ZIKV) replication. researchgate.netunibo.it The mechanism for these related compounds has been identified as the specific hindrance of the viral RNA-synthesis step. researchgate.net This suggests that the core structure of these alkaloids is suited for targeting the ZIKV replication complex.

Pharmacophore modeling is a computational method used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. babrone.edu.in For ZIKV, inhibitor design has often targeted key viral enzymes essential for replication, such as the NS2B-NS3 protease and the NS3 helicase. nih.govnih.gov Although a specific pharmacophore model for this compound's anti-Zika activity has not been published, the established activity of related alkaloids suggests that the Amaryllidaceae alkaloid scaffold possesses the necessary features to interact with ZIKV molecular targets.

| Compound | Reported Anti-Zika Virus (ZIKV) Activity | Mechanism of Action |

|---|---|---|

| Cherylline | Effective inhibition (EC50 = 20.3 μM) researchgate.net | Hinders viral RNA-synthesis step researchgate.net |

| Lycorine | Inhibits ZIKV replication unibo.it | Inhibits Flaviviridae replication unibo.it |

Other Biological Activities (Focus on Molecular Basis)

Antimicrobial Properties (mechanistic investigations)

Currently, there is a lack of specific mechanistic investigations into the antimicrobial properties of this compound available in the public domain. While the broader class of Amaryllidaceae alkaloids has been explored for various biological activities, detailed studies focusing on the direct antimicrobial effects and the underlying molecular mechanisms of this compound are not sufficiently documented in peer-reviewed literature to provide a comprehensive summary.

Anti-inflammatory Effects (e.g., TNF-α and NO production suppression in macrophages)

The anti-inflammatory effects of this compound, specifically its ability to suppress the production of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Nitric Oxide (NO) in macrophages, have not been extensively characterized in published research. While related Amaryllidaceae alkaloids, such as narciclasine, have demonstrated anti-inflammatory properties by inhibiting these pathways, direct evidence and detailed molecular studies on this compound's activity in this context are not yet available.

Enzyme Inhibition Studies (In Vitro Characterization)

Aurora Kinase Inhibition

In vitro characterization of this compound as an inhibitor of Aurora kinases has not been specifically reported in the scientific literature. While numerous small molecules are being investigated as Aurora kinase inhibitors for their potential in cancer therapy, studies detailing the direct inhibitory effects and potency of this compound against Aurora A, B, or C are not currently available.

Cytochrome P450 Isoenzyme (CYP3A4) Activity (comparative with narciclasine)

Comparative studies of this compound and its parent compound, narciclasine, have revealed significant differences in their interaction with the cytochrome P450 isoenzyme CYP3A4. Research has shown that while narciclasine is a potent inhibitor of human CYP3A4, its dihydro analogue, trans-dihydronarciclasine, is inactive. nih.gov This lack of inhibitory activity is attributed to the absence of the C1-C10b double bond in the this compound structure, indicating that this structural feature is crucial for the inhibition of this key metabolizing enzyme. nih.gov Furthermore, trans-dihydronarciclasine also showed no inhibition of the related human cytochromes CYP19 and CYP1A1. nih.gov

| Compound | CYP3A4 Inhibition | Key Structural Feature for Inhibition |

| Narciclasine | Potent Inhibitor | C1-C10b double bond |

| trans-Dihydronarciclasine | Inactive | Lacks C1-C10b double bond |

Topoisomerase I Inhibition (computational and pre-clinical molecular explorations)

Analytical Research Methodologies for Dihydronarciclasine

Chromatographic Separation Methods for Research Applications

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. journalagent.com For Dihydronarciclasine research, these methods are indispensable for isolation, purification, and analysis.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used extensively in organic chemistry research. umass.edu It is performed on a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. york.ac.uk

Reaction Monitoring: TLC allows chemists to qualitatively monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate over time, one can observe the disappearance of starting materials and the appearance of the product, this compound. wikipedia.orgscispace.com

Purity Checks: A pure compound should ideally appear as a single spot on a developed TLC plate. ualberta.ca The presence of multiple spots indicates impurities. The Retention Factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic parameter used for identification under specific conditions. ualberta.ca

| Step | Procedure | Purpose |

| 1. Spotting | A small amount of the sample solution is applied to the baseline of a silica-coated TLC plate. umass.edu | To apply the sample for analysis. |

| 2. Development | The plate is placed in a sealed chamber with a solvent system (eluent), which moves up the plate by capillary action. umass.edu | To separate the components of the sample based on their differential partitioning between the stationary (silica) and mobile (eluent) phases. |

| 3. Visualization | The separated spots are visualized, often using UV light, as many compounds are colorless. york.ac.uk | To observe the results of the separation. |

| 4. Analysis | The Rf value for each spot is calculated and compared to standards. | To assess purity and tentatively identify components. ualberta.ca |

When a larger quantity of pure this compound is needed for research, Column Chromatography (CC) is the preferred method for isolation and purification. google.comcolumn-chromatography.com This technique works on the same principle as TLC but on a preparative scale. york.ac.uk

A glass column is packed with a stationary phase (e.g., silica gel), and the crude mixture containing this compound is loaded onto the top. innovareacademics.in A solvent or a mixture of solvents (mobile phase) is then passed through the column. journalagent.com Components of the mixture move through the column at different rates based on their affinity for the stationary and mobile phases, allowing them to be separated and collected in different fractions. innovareacademics.inwaters.com

| Stage | Description | Objective |

| Preparation | A glass column is packed with a slurry of silica gel in a non-polar solvent. | To create the stationary phase for separation. |

| Loading | The crude sample containing this compound is dissolved in a minimal amount of solvent and applied to the top of the column. | To introduce the mixture to be purified. |

| Elution | A solvent (or a gradient of solvents with increasing polarity) is passed through the column. | To move the compounds down the column at different rates. |

| Fractionation | The eluent is collected in a series of separate tubes (fractions) as it exits the column. | To collect the separated compounds. waters.com |

| Analysis | Each fraction is analyzed (typically by TLC) to determine which ones contain the pure this compound. | To identify and combine the pure fractions. innovareacademics.in |

High-Performance Liquid Chromatography (HPLC) is a highly efficient form of column chromatography that uses high pressure to force the solvent through columns containing very fine particles. arlok.com This results in superior separation and resolution compared to standard column chromatography.

In the context of this compound research, HPLC is the gold standard for quantitative analysis. openaccessjournals.comjrespharm.com By injecting a precise volume of a sample, the compound is separated and then detected as it exits the column. The area of the resulting peak in the chromatogram is directly proportional to the concentration of the compound. arlok.com A calibration curve, created using standards of known concentration, allows for the precise determination of the amount of this compound in a sample. pensoft.netresearchgate.net

| Parameter | Description | Relevance in this compound Analysis |

| Stationary Phase | Typically a C18 (reversed-phase) column. | Separates compounds based on hydrophobicity. |

| Mobile Phase | A mixture of solvents, often water and acetonitrile (B52724) or methanol, run in isocratic or gradient mode. pensoft.net | The composition is optimized to achieve the best separation. |

| Detector | UV-Vis detector is common, set to a wavelength where this compound absorbs light strongly. | Provides a signal for the compound as it elutes. arlok.com |

| Retention Time | The specific time it takes for this compound to travel through the column. | A characteristic value used for identification under specific method conditions. pensoft.net |

| Peak Area | The integrated area under the peak corresponding to this compound. | Used for quantification against a standard curve. arlok.com |

Advanced Detection and Quantification Techniques in Research Samples

The analysis of this compound and its analogues in research samples, which range from synthetic reaction mixtures to complex biological extracts, necessitates the use of sophisticated and sensitive analytical methodologies. The primary goals of these methods are to confirm the identity, determine the purity (including stereochemistry), and quantify the concentration of the target compound. Research findings indicate that a combination of chromatographic and spectroscopic techniques is typically employed to achieve reliable and comprehensive characterization.

High-Performance Liquid Chromatography (HPLC) stands out as a fundamental tool for both the analysis and purification of this compound derivatives. researchgate.netresearchgate.net Given the chiral nature of this compound, chiral HPLC is specifically utilized to separate and quantify its enantiomers, which is crucial as different stereoisomers can exhibit varied biological activities. rothamsted.ac.ukacs.org For instance, the enantioselective synthesis of (−)-trans-dihydronarciclasine reported achieving an excellent enantiomeric excess (>99% ee), which was verified using chiral HPLC analysis. acs.org

For more detailed identification and quantification, especially in complex matrices, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. researchgate.netwikipedia.org LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing high sensitivity and selectivity. wikipedia.orgmeasurlabs.com This is particularly useful for identifying compounds like 7-deoxy-trans-dihydronarciclasine (B1214033) in plant extracts, such as those from Hymenocallis littoralis. psu.edu Furthermore, tandem mass spectrometry (LC-MS/MS) enhances specificity and is a gold standard for quantifying trace levels of pharmaceutical compounds in biological fluids and tissues. researchgate.netsemanticscholar.orgnih.gov

Structural elucidation, a critical component of analytical research, heavily relies on Nuclear Magnetic Resonance (NMR) spectroscopy. Both 1H and 13C NMR are used to determine the precise molecular structure and connectivity of atoms in newly synthesized this compound analogues. acs.orgintertek.comnih.gov

The tables below summarize the key analytical techniques and specific methodological parameters reported in the literature for the analysis of this compound and related compounds.

Table 1: Overview of Analytical Methodologies for this compound

| Technique | Principle | Application in this compound Research | References |

|---|---|---|---|

| HPLC | Separation based on differential partitioning between a stationary and mobile phase. | Purification of synthetic derivatives, quantification in extracts. | researchgate.netresearchgate.net |

| Chiral HPLC | Separation of enantiomers using a chiral stationary phase. | Determination of enantiomeric purity and resolution of racemic mixtures. | rothamsted.ac.ukacs.org |

| LC-MS | Combines HPLC separation with mass-based detection for identification. | Identification and profiling of this compound and its analogues in complex mixtures like plant extracts. | psu.eduscilit.comdntb.gov.ua |

| LC-MS/MS | Tandem mass spectrometry for highly selective and sensitive quantification. | Quantification of low-concentration metabolites in biological matrices. | researchgate.netmeasurlabs.comsemanticscholar.org |

| NMR Spectroscopy | Uses magnetic properties of atomic nuclei to elucidate molecular structure. | Confirmation of chemical structure and stereochemistry of new analogues. | acs.orgintertek.comnih.gov |

Table 2: Reported Chromatographic Conditions for Analysis

| Compound Type | Method | Column | Mobile Phase / Eluent | Detection | Reference |

|---|---|---|---|---|---|

| This compound Derivatives | Chiral HPLC | Daicel Chiralpack OD | Hexane/i-PrOH, 8:2 | UV at 256 nm | researchgate.net |

| Related Alkaloid (2-Methoxypancracine) | HPLC-DAD | Poroshell 120 EC-C18 | Acetonitrile and 0.01% methylamine (B109427) (35:65, v/v) at 0.5 mL/min | UV at 205 nm | researchgate.net |

Method validation is a critical step to ensure that an analytical procedure is suitable for its intended purpose. researchgate.net While specific validation data for this compound is not extensively published, data from related Amaryllidaceae alkaloids provides a representative example of the performance characteristics that are evaluated.

Table 3: Example of HPLC Method Validation Parameters (for 2-Methoxypancracine)

| Parameter | Definition | Result | Reference |

|---|---|---|---|

| Linearity | The range over which the method provides results directly proportional to the analyte concentration. | 2.5 – 103 µg/mL | researchgate.net |

| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably distinguished from background noise. | 0.08 µg/mL | researchgate.net |

| Limit of Quantitation (LOQ) | The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy. | 0.25 µg/mL | researchgate.net |

| Precision | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. | < 2.5% (RSD) | researchgate.net |

| Accuracy (Recovery) | The closeness of the measured value to the true value, often assessed by spiking a blank matrix. | 101.2% (Average) | researchgate.net |

Computational Studies and Molecular Modeling of Dihydronarciclasine

Ligand-Protein Interaction Analysis (e.g., Molecular Docking, Molecular Dynamics Simulations)

Molecular docking and simulations are key in silico tools used to investigate the interactions between Dihydronarciclasine derivatives and their target proteins. Studies have employed these techniques to understand how these alkaloids bind to enzymes such as Topoisomerase I (Topo I) and Deoxycytidine Kinase (dCK) researchgate.netdntb.gov.ua. Molecular docking predicts the preferred orientation and binding affinity of a ligand within a protein's active site, revealing crucial interactions such as hydrogen bonds and hydrophobic contacts with specific amino acid residues dntb.gov.uamdpi.commdpi.com. For instance, docking studies of Amaryllidaceae alkaloids into dCK have identified hydrogen bonds with conserved residues like Gly-28 and Ser-35 in the P-loop motif, which is vital for dCK function dntb.gov.ua. Similarly, interactions with amino acids like Lys-374, Lys-532, Arg-364, Asp-533, Arg-362, and Asn-722 have been observed in Topo I binding sites mdpi.commdpi.com.

While molecular docking provides a static snapshot of interactions, molecular dynamics (MD) simulations offer a dynamic perspective, simulating the movement of atoms and molecules over time to provide a more comprehensive understanding of ligand-protein complex stability and behavior mdpi.comresearchgate.netebsco.com. These simulations help in evaluating the binding interactions and energetics, offering insights into the dynamic nature of these molecular interactions mdpi.comresearchgate.net.

Prediction of Binding Affinities and Pharmacophore Features for this compound and its Derivatives